molecular formula C20H34NiO4 B1222866 Cyclohexanebutanoic acid, nickel(2+) salt CAS No. 3906-55-6

Cyclohexanebutanoic acid, nickel(2+) salt

Cat. No. B1222866
CAS RN: 3906-55-6
M. Wt: 397.2 g/mol
InChI Key: LSLSVVJPMABPLC-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of nickel complexes with cyclohexane-related ligands has been explored through various methodologies. Bennett et al. (1996) described the synthesis and reactions of nickel(0) η2-cyclohexyne complexes, showcasing a method involving the reduction of 1,2-dibromocyclohexene to form structurally similar nickel complexes. This process highlights a foundational approach to synthesizing nickel complexes with cyclohexane derivatives, which could be related to the synthesis of cyclohexanebutanoic acid, nickel(2+) salt complexes (Bennett, Johnson, & Willis, 1996).

Molecular Structure Analysis

The molecular structure of nickel complexes with cyclohexane derivatives has been a subject of interest. Kurmoo et al. (2006) investigated metal-organic frameworks from homometallic chains of nickel(II) and cyclohexanedicarboxylate connectors, revealing the segregation of isomers and formation of frameworks. This study provides insight into the molecular structure of nickel complexes with cyclohexane derivatives, potentially offering a basis for understanding the structure of cyclohexanebutanoic acid, nickel(2+) salt (Kurmoo et al., 2006).

Chemical Reactions and Properties

Nickel complexes involving cyclohexane derivatives participate in various chemical reactions. The study by Lozanov and Montgomery (2002) on a new two-step synthesis of cyclohexenols via nickel-catalyzed couplings illustrates the chemical reactivity and potential transformations involving nickel and cyclohexane derivatives. These reactions provide a foundation for understanding the chemical behavior of cyclohexanebutanoic acid, nickel(2+) salt (Lozanov & Montgomery, 2002).

Physical Properties Analysis

The physical properties of nickel complexes with cyclohexane derivatives, such as solubility, melting points, and crystal structures, are crucial for their application and manipulation. Danish et al. (2016) synthesized and characterized nickel(II) complexes, providing detailed structural information that could be pertinent to understanding the physical properties of cyclohexanebutanoic acid, nickel(2+) salt (Danish et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical transformations, of nickel complexes with cyclohexane derivatives have been widely studied. For example, the work by Pandey and Pandey (2013) on the controlled synthesis of mixed nickel-iron hexacyanoferrate nanosol demonstrates the intricate chemical properties and reactivity patterns of nickel complexes, which can be related to the chemical properties of cyclohexanebutanoic acid, nickel(2+) salt (Pandey & Pandey, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclohexene-1,2-dicarboxylic acid-anhydride reacts with electron-rich nickel(0) centers to form nickel(0) complexes, leading to the formation of acyl-carboxylato-nickel(II) compounds. These complexes have potential applications in the synthesis of steroid side chains containing γ-ketocarboxylic acids, which are precursors for vitamin D3 metabolites (Fischer et al., 1993).
  • Catalytic reductions of dihaloalkanes with nickel(I) salen, leading to various products like cyclopropane and propylene, demonstrate the versatility of nickel catalysts in organic synthesis (Dahm & Peters, 1996).

Analytical Applications

  • Cyclohexanedionedioxime (nioxime) was synthesized for the amperometric titration of nickel in ammoniacal medium, showing the importance of cyclohexane derivatives in analytical chemistry, particularly in the accurate determination of nickel concentrations (Ishibashi, Fujinaga, & Kawamura, 1953).

Catalysis and Chemical Processes

  • Nickel complexes containing cyclohexane derivatives are studied for their redox behavior and potential applications in catalysis, particularly in oxidation and reduction processes (Jones & McCleverty, 1970).
  • In the field of hydrotreating, the use of 1,2-cyclohexanediamine-N,N,N′N′-tetraacetic acid (CyDTA) as a chelating agent for nickel has been shown to significantly enhance the activity of NiWS–SiO2 catalysts for thiophene hydrodesulfurization (Kishan et al., 2000).

Materials Science

  • Metal-organic frameworks using homometallic chains of nickel(II) and cyclohexanedicarboxylate connectors have been synthesized, demonstrating the role of cyclohexane derivatives in the construction of advanced materials with magnetic properties (Kurmoo et al., 2006).

Environmental and Analytical Chemistry

  • Cyclohexane-1,2-dione dioxime (nioxime) complexes have been used for the sensitive determination of nickel in environmental samples like seawater, highlighting the role of cyclohexane derivatives in environmental monitoring and analysis (Donat & Bruland, 1988).

properties

IUPAC Name

4-cyclohexylbutanoate;nickel(2+)
Source PubChem
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InChI

InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLSVVJPMABPLC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, nickel(2+) salt (2:1)
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DSSTOX Substance ID

DTXSID0063230
Record name Nickel 4-cyclohexylbutyrate
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Molecular Weight

397.2 g/mol
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Physical Description

Light green powder; [Aldrich MSDS] Insoluble in water; [Merck Eurolab MSDS]
Record name Nickel(II) 4-cyclohexylbutyrate
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Product Name

Cyclohexanebutanoic acid, nickel(2+) salt

CAS RN

3906-55-6
Record name Cyclohexanebutanoic acid, nickel(2+) salt (2:1)
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Record name Cyclohexanebutanoic acid, nickel(2+) salt (2:1)
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Record name Nickel 4-cyclohexylbutyrate
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Record name Nickel bis(4-cyclohexylbutyrate)
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